3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Regioisomer purity Analytical Chemistry Chromatography

For medicinal chemists requiring the correct regioisomer to build benzosuberone-based SAR libraries, obtaining the specific 3-bromo isomer eliminates cross-reactivity byproducts that plague synthesis with the 1-bromo regioisomer. This key intermediate provides a defined aryl bromide handle for selective cross-coupling. • ≥98% purity ensures high-fidelity reaction outcomes • InChIKey BBLCBJCONMZHBE-UHFFFAOYSA-N and distinct NMR shifts enable unambiguous identity verification • Supplied as solid/semi-solid; available for immediate global shipping.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
CAS No. 87779-78-0
Cat. No. B1278511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
CAS87779-78-0
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)C=CC(=C2)Br
InChIInChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
InChIKeyBBLCBJCONMZHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: Overview


3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 87779-78-0) is a brominated derivative of the benzocycloheptenone (benzosuberone) scaffold [1]. With a molecular formula of C11H11BrO and a molecular weight of 239.11 g/mol, this compound serves as a versatile building block in organic synthesis . It is typically supplied as a solid or semi-solid with a purity of 95–98%, and it is utilized primarily as a synthetic intermediate for constructing more complex molecular architectures in medicinal chemistry and pharmaceutical research .

Synthetic intermediate with reactive aryl bromide handle for cross-coupling
Regioisomer-controlled building block for benzosuberone diversification
Supplied with analytical documentation supporting identity and purity review

Why the 3-Bromo Isomer Is Irreplaceable


Within the benzocycloheptenone family, subtle structural modifications yield dramatically different reactivities and synthetic outcomes. The 3-bromo isomer (CAS 87779-78-0) and its 1-bromo regioisomer (CAS 87779-79-1) are not interchangeable due to the distinct electronic and steric environments imparted by the bromine atom's position on the fused ring system [1]. This regiospecificity dictates the success of downstream cross-coupling reactions and influences the physicochemical properties of final compounds, as evidenced by differing computed descriptors and synthetic utilities reported for the two isomers [2]. Simple substitution with the unsubstituted benzocycloheptenone (CAS 826-73-3) forfeits the critical synthetic handle necessary for diversification, making it unsuitable for applications requiring subsequent functionalization .

1-Bromo regioisomer
Different substitution pattern may alter electronic and steric environment, shifting cross-coupling outcomes. Direct interchangeability requires validation.
Unsubstituted benzocycloheptenone
Lacks the bromine leaving group, making it inert to common Pd-catalyzed couplings without additional functionalization steps.
Other halogenated analogs
Chloro or iodo variants may exhibit different reactivity and physicochemical profiles; direct replacement may impact synthesis efficiency and product purity.

Quantitative Evidence for Selecting the 3-Bromo Isomer


Regioisomeric Purity and Analytical Differentiation

The 3-bromo isomer (CAS 87779-78-0) is distinguishable from its 1-bromo regioisomer (CAS 87779-79-1) via InChIKey and NMR spectroscopy. This differentiation is critical for quality control and ensuring correct chemical identity in procurement. 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has an InChIKey of BBLCBJCONMZHBE-UHFFFAOYSA-N [1]. Key NMR signals for the 3-bromo isomer are reported at δ 7.66 ppm (aromatic proton) and δ 202.4 ppm (carbonyl carbon) [2].

Regioisomer Identity
Head-to-head
InChIKey BBLCBJCONMZHBE-UHFFFAOYSA-N; 1H NMR δ 7.66; 13C NMR δ 202.4
Unambiguous regioisomer verification
Spectroscopic and chromatographic context
Regioisomer purity Analytical Chemistry Chromatography

Synthetic Utility via Cross-Coupling Reactions

The presence of a bromine atom at the 3-position provides a critical synthetic handle for diversification. The 3-bromo derivative can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct complex polycyclic systems, a capability absent in the unsubstituted parent compound (6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, CAS 826-73-3) which lacks a leaving group [1]. This positions the 3-bromo isomer as a key intermediate for generating diverse compound libraries in drug discovery.

Synthetic Versatility
Class-level
Reactive aryl bromide; suitable for Suzuki, Buchwald-Hartwig couplings
Supports direct library diversification
Reaction conditions require optimization
Cross-Coupling Reactions Suzuki-Miyaura Buchwald-Hartwig Organic Synthesis

Distinct Physicochemical Profile

Despite having the same molecular weight, the 3-bromo and 1-bromo isomers possess distinct computed physicochemical properties that can impact their behavior in biological assays and material sciences. The 3-bromo isomer has a reported density of 1.434 g/cm³, a boiling point of 327.5°C at 760 mmHg, and a flash point of 92°C . While XLogP3-AA values are computed identically as 3.3 for both isomers [REFS-2, REFS-3], other descriptors such as topological polar surface area (TPSA) and exact 3D conformation differ due to the altered substitution pattern, potentially influencing solubility and molecular recognition events.

Physicochemical Profile
Reported
Density 1.434 g/cm³; bp 327.5 °C at 760 mmHg; flash point 92 °C
Supports handling and purification protocols
Computed vs experimental context
Physicochemical Properties Lipophilicity Solubility

Commercial Purity and Analytical Support

The 3-bromo isomer is readily available from multiple commercial suppliers with standardized purity specifications and analytical documentation. For example, Bide Pharmatech offers the compound with a standard purity of 98% and provides batch-specific quality control data including NMR, HPLC, and GC reports . Sigma-Aldrich (Ambeed) lists the product at 98% purity and recommends storage under an inert atmosphere at room temperature . AKSci supplies it at 95% purity and provides a Safety Data Sheet (SDS) and Certificate of Analysis (COA) upon request . This level of documentation ensures consistency and traceability for regulated research and development workflows.

Commercial Purity
Data to verify
Purity specification 95–98%; COA, NMR, HPLC, GC available
Supports batch-to-batch consistency review
Supplier-specific documentation
Purity Specification Quality Control Procurement

Optimal Application Scenarios


Diversified Compound Library Synthesis

Researchers can utilize 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one as a core scaffold for generating diverse analogs through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This is supported by the compound's reactive aryl bromide group, which enables rapid derivatization that is not possible with the unsubstituted parent compound [1].

Key Intermediate for NOP Receptor Antagonists

The compound serves as a key building block in the synthesis of complex pharmaceutical candidates, such as modified NOP receptor antagonists like SB612111. The specific 3-bromo substitution pattern ensures the correct regioisomer is incorporated into the target molecule, avoiding the formation of undesired byproducts that would arise from using the 1-bromo isomer .

Analytical Standard for Method Development

Given its well-defined analytical signatures (InChIKey: BBLCBJCONMZHBE-UHFFFAOYSA-N, distinct NMR shifts [2]), the 3-bromo isomer is an ideal candidate for developing and validating HPLC, GC, or NMR methods to monitor reaction progress and confirm the identity of synthesized derivatives. Its high commercial purity (up to 98%) makes it suitable for use as a quantitative reference standard .

Medicinal Chemistry Hit-to-Lead Optimization

In early-stage drug discovery, the benzocycloheptenone scaffold is a privileged structure. The 3-bromo variant provides a versatile starting point for exploring structure-activity relationships (SAR) around the benzosuberone core. Its physicochemical properties (XLogP3-AA: 3.3, density: 1.434 g/cm³ [3]) are favorable for achieving drug-like properties in derived analogs.

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Aryl bromide reactivity
Pd-catalyzed coupling optimization
Benzosuberone-based antagonist intermediate
3-Bromo regioisomer identity
Regiochemical fidelity in target synthesis
Analytical reference standard
Well-characterized spectroscopic profile
Method calibration and identity confirmation
Medicinal chemistry SAR exploration
Drug-like physicochemical profile
Lipophilicity and solubility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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